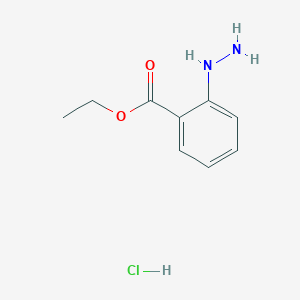![molecular formula C20H18N4O2 B7714323 N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7714323.png)
N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential applications in cancer therapy. This compound was first synthesized in the 1980s, and since then, numerous studies have been conducted to investigate its mechanism of action and potential therapeutic benefits.
科学的研究の応用
Anticancer Potential
The synthesis of N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide has been explored . Researchers have investigated its antineoplastic effects, particularly in vitro models of chronic leukemia. The compound’s impact on cancer cell lines, such as K562, merits further investigation .
Immunomodulation
Immunomodulatory properties are crucial for therapeutic interventions. This compound may influence immune responses, affecting cytokine production, T-cell activation, or immune cell proliferation. Investigating its immunomodulatory potential could lead to novel therapies .
Anti-Inflammatory Activity
Given its structural features, N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide might exhibit anti-inflammatory effects. Researchers could explore its impact on inflammatory pathways, such as NF-κB or COX-2 inhibition .
Kinase Inhibition
Pyrazoloquinolines often interact with kinases. Investigate whether this compound inhibits specific kinases involved in disease pathways (e.g., cancer-related kinases, MAPKs, or PI3K/Akt). Such inhibition could have therapeutic implications .
Photophysical Properties
Understanding the photophysical behavior of this compound is essential. Researchers should explore its absorption and emission spectra, quantum yield, and fluorescence lifetime. These properties can guide applications in imaging, sensors, or optoelectronics .
Drug Design and Optimization
Use N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide as a scaffold for drug design. Modify its substituents to enhance selectivity, bioavailability, or pharmacokinetics. Computational studies can guide rational modifications .
作用機序
Target of Action
Similar compounds, such as pyrazolo[3,4-b]quinoline derivatives, have been used as pharmaceutical agents and as inhibitors of oncogenic ras .
Mode of Action
It is likely that it interacts with its targets, possibly oncogenic ras proteins, to inhibit their function . This could result in changes to cellular signaling pathways, potentially leading to the inhibition of cell proliferation in cancerous cells.
Biochemical Pathways
Given its potential role as an inhibitor of oncogenic ras, it may impact pathways related to cell proliferation and survival .
Action Environment
For instance, heating was necessary to obtain a significant yield of a similar compound .
特性
IUPAC Name |
N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-12-8-9-13-11-15-18(23-24(2)19(15)21-16(13)10-12)22-20(25)14-6-4-5-7-17(14)26-3/h4-11H,1-3H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXRDBQZLHIWRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(C=C2C=C1)C(=NN3C)NC(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3Z)-1,7-dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]-2-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



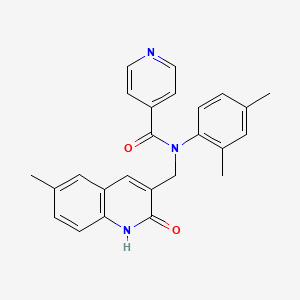
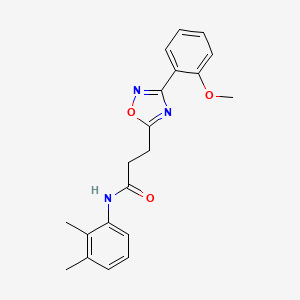
![3-(3-methoxyphenyl)-5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714278.png)
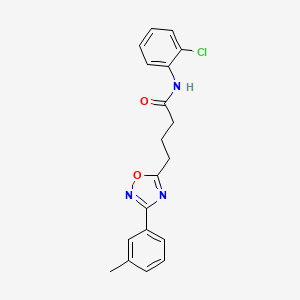
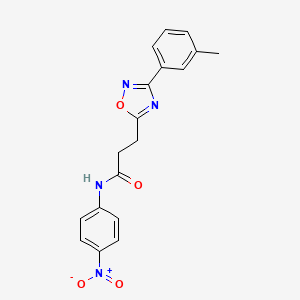

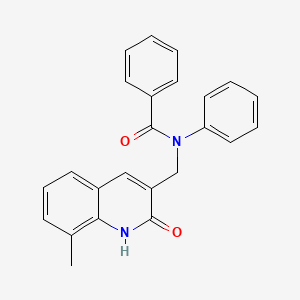
![1-(3-chloro-4-methoxybenzenesulfonyl)-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B7714311.png)
![N-[(2,4-dichlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7714313.png)


